Perlolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perlolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perlolidine can be synthesized through various methods. One common laboratory method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrially, this compound is prepared by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor, which is operated in the cycle gas method. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
Perlolidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can also participate in the formation of enamines, which are useful intermediates in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: this compound can react with alkyl halides under basic conditions to form N-alkylated derivatives.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form pyrrolidone derivatives.
Major Products Formed
N-alkylated derivatives: Formed through nucleophilic substitution reactions.
Pyrrolidone derivatives: Formed through oxidation reactions.
Saturated amine derivatives: Formed through reduction reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of perlolidine involves its ability to form enamines, which can activate ketones and aldehydes toward nucleophilic addition . This property makes it a valuable intermediate in organic synthesis. Additionally, this compound derivatives can interact with various molecular targets and pathways, contributing to their biological activities .
Comparison with Similar Compounds
Perlolidine is similar to other nitrogen-containing heterocycles such as pyrrole, pyrroline, and pyrrolizidine . it is unique due to its saturated nature and the presence of a secondary amine group. This gives it distinct chemical reactivity and biological activity compared to its unsaturated counterparts .
Similar Compounds
Pyrrole: An aromatic compound with two double bonds.
Pyrroline: A compound with one double bond.
Pyrrolizidine: A compound with two pentagonal rings.
This compound’s unique properties make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7344-61-8 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
3H-benzo[f][2,7]naphthyridin-4-one |
InChI |
InChI=1S/C12H8N2O/c15-12-10-7-14-11-4-2-1-3-9(11)8(10)5-6-13-12/h1-7H,(H,13,15) |
InChI Key |
ULIAUQBOGQCMQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |
Key on ui other cas no. |
7344-61-8 |
Synonyms |
perlolidine samoquasine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.